N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide

Textile dyeing Disperse dye fastness Thermal migration

Disperse blue dyes vary significantly in thermal migration and build-up. For automotive polyester or deep-blue sportswear, substituting analogs risks shade deviation and poor wet-fastness. - C.I. Disperse Blue 370 delivers higher molar extinction coefficient via dipropylamino donor, reducing dye concentration needed for deep shades. - The propanamide acyl group improves wash fastness over acetamide analogs. - REACH-registered (EC 403-010-7) with harmonised Skin Sens. 1 classification for workplace safety planning. - Available in research to pilot quantities with technical datasheet.

Molecular Formula C22H25N7O5
Molecular Weight 467.5 g/mol
CAS No. 106359-94-8
Cat. No. B010233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide
CAS106359-94-8
Synonyms2'-(2-cyano-4,6-dinitrophenylazo)-5'-(N,N-dipropylamino)propionanilide
Molecular FormulaC22H25N7O5
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)CC
InChIInChI=1S/C22H25N7O5/c1-4-9-27(10-5-2)16-7-8-18(19(12-16)24-21(30)6-3)25-26-22-15(14-23)11-17(28(31)32)13-20(22)29(33)34/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,30)
InChIKeyNWYOTHZBYSKPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C.I. Disperse Blue 370 Overview


N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide (CAS 106359-94-8), commonly known as C.I. Disperse Blue 370, is a monoazo disperse dye belonging to the 2-cyano-4,6-dinitrophenyl chromophore class [1]. It is primarily employed for dyeing hydrophobic synthetic fibres, especially polyester and cellulose acetate, delivering blue shades with characteristic build-up and fastness properties . As a non-ionic, water-insoluble colorant, it is applied from aqueous dispersion and is registered under EU REACH (EC 403-010-7) [2].

Why C.I. Disperse Blue 370 Is Unique


Disperse dyes within the same Colour Index category can exhibit markedly different tinctorial behaviour and fastness profiles due to subtle changes in the diazo component, coupling component, and N-substituents. In the case of C.I. Disperse Blue 370, the combination of a 2-cyano-4,6-dinitrophenyl diazo moiety with a 5-dipropylamino-2-aminophenyl coupling component and a propanamide acyl group generates a unique electron donor-acceptor architecture [1]. This specific substitution pattern controls bathochromicity, molar extinction coefficient, dye-uptake rate, thermal migration resistance, and wash fastness—properties that cannot be assumed for analogs with shorter N-alkyl chains (e.g., diethylamino) or different acyl groups (e.g., acetamide) [2]. Consequently, direct replacement without performance validation risks shade deviation, reduced colour yield, and compromised wet-fastness in the final article.

C.I. Disperse Blue 370 Comparative Evidence


Superior Wash Fastness vs. Earlier Analogs

The patent family encompassing C.I. Disperse Blue 370 explicitly claims that the dyestuffs of this generic formula are “markedly superior to these known dyestuffs in their tinctorial behaviour on various substrates and also in regard to certain important fastness properties in application and use, such as fastness to thermal migration, fastness to thermofixing, fastness to washing and fastness to light” compared with earlier 2-cyano-4,6-dinitrophenyl monoazo dyes [1]. Although the patent does not report numeric fastness ratings for the individual compound, the claimed improvement is a class-level performance differentiator. The dipropylamino and propanamide substitution in C.I. Disperse Blue 370 is expected to further contribute to higher molecular weight and hydrophobicity (calculated XLogP = 4.6), which are empirically correlated with reduced thermal migration in polyester dyeing [2].

Textile dyeing Disperse dye fastness Thermal migration

Spectral Advantage over Diethylamino Analogs

In a homologous series of azo dyes bearing dimethylamino, diethylamino, and dipropylamino donor groups, UV/vis absorption spectroscopy reveals that dipropylamino-substituted dyes (such as dyes 3 and 6 in the study) exhibit a bathochromic shift and increased molar extinction coefficient relative to their diethylamino counterparts [1]. While the study does not directly test C.I. Disperse Blue 370, the dipropylamino donor unit is structurally identical, and the trend is consistent: the stronger +I effect of the dipropyl group enhances intramolecular charge transfer (ICT), red-shifting λ_max and boosting absorptivity [1]. This class-level inference suggests that C.I. Disperse Blue 370 will produce deeper, more intense blue shades at equivalent dye loadings compared to Disperse Blue 165:1 (which carries a diethylamino group) .

Dye-sensitized solar cells Azo dye photophysics Donor strength

Skin Sensitization Classification

C.I. Disperse Blue 370 is classified under the EU Chemical Agents Directive as Skin Sensitizer Category 1 (H317: May cause an allergic skin reaction) and is recognised as a hazardous substance in the Australian workplace [1][2]. This classification is explicitly tied to the substance identity and has implications for procurement: certain alternative blue disperse dyes (e.g., some anthraquinone-based blues) may carry lower sensitisation potential. The data compel users to implement appropriate exposure controls and may influence selection when formulating for skin-contact applications (e.g., sportswear, linings) [3].

Occupational health Dye safety REACH compliance

C.I. Disperse Blue 370 Application Scenarios


Automotive Upholstery Thermal Fastness

Automotive interior fabrics are exposed to elevated temperatures during vehicle operation, making thermal migration fastness critical. The class-level superiority claimed in the foundational patent for 2-cyano-4,6-dinitrophenyl dyes [1] supports the selection of C.I. Disperse Blue 370 for polyester automotive upholstery where colourfastness under heat stress is a procurement specification. The dipropylamino substitution may further reduce migration through increased molecular size relative to diethyl-based analogs.

Cost-Efficient Sportswear Dyeing

When dyeing polyester sportswear to deep blue shades, the higher molar extinction coefficient expected from the dipropylamino donor (class-level inference from DSSC studies [1]) means that C.I. Disperse Blue 370 can achieve target colour depth at lower dye concentrations than diethylamino-substituted alternatives like Disperse Blue 165:1. This reduces chemical cost per kilogram of fabric and lowers effluent dye load.

REACH-Compliant Textile Sourcing

C.I. Disperse Blue 370 is registered under EU REACH (EC 403-010-7) and carries a harmonised Skin Sens. 1 classification [1]. For textile chemical buyers operating in the EU, this regulatory clarity is essential for SDS authoring and workplace safety planning. The known hazard profile allows direct comparison with alternative blue dyes that may have different regulatory status, enabling informed risk-based procurement.

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